N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
CAS No.: 897615-90-6
Cat. No.: VC4563316
Molecular Formula: C19H21N3O3S2
Molecular Weight: 403.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897615-90-6 |
|---|---|
| Molecular Formula | C19H21N3O3S2 |
| Molecular Weight | 403.52 |
| IUPAC Name | N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C19H21N3O3S2/c1-13-9-14(2)12-22(11-13)27(24,25)17-5-3-15(4-6-17)18(23)21-19-16(10-20)7-8-26-19/h3-8,13-14H,9,11-12H2,1-2H3,(H,21,23) |
| Standard InChI Key | FMTYAJVROJCCLG-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N)C |
Introduction
N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic molecule that likely belongs to the class of sulfonamide derivatives. The compound's structure suggests potential applications in medicinal chemistry, particularly as a candidate for pharmacological or biological activity studies.
Key Structural Features:
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Cyanothiophene Group: This moiety contributes to electron-withdrawing properties and may influence the compound's reactivity and binding affinity.
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Piperidine Sulfonamide: Commonly found in bioactive molecules, this group is associated with enhanced solubility and potential receptor interactions.
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Benzamide Core: A functional group often involved in hydrogen bonding, which can impact biological activity.
Potential Applications
Although specific data on this compound is lacking, compounds with similar structures are often explored for:
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Anticancer Activity: Sulfonamide derivatives are known to inhibit enzymes like carbonic anhydrase, which is overexpressed in tumors.
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Anti-inflammatory Properties: Benzamide derivatives frequently exhibit anti-inflammatory effects by modulating immune responses.
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Antimicrobial Activity: The presence of sulfur and nitrogen atoms in the structure suggests potential antimicrobial properties.
Hypothetical Synthesis Pathway
The synthesis of N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide could involve:
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Step 1: Functionalization of thiophene to introduce the cyano group at position 3.
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Step 2: Preparation of the sulfonamide derivative using 4-chlorobenzenesulfonyl chloride and 3,5-dimethylpiperidine.
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Step 3: Coupling the thiophene derivative with the sulfonamide benzoyl chloride under basic conditions.
Spectroscopic Characterization:
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NMR (Nuclear Magnetic Resonance):
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Proton (^1H) and Carbon (^13C) NMR would confirm the presence of aromatic and aliphatic groups.
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to the compound's molecular weight.
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Infrared (IR) Spectroscopy:
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Characteristic peaks for cyano (-C≡N), sulfonamide (-SO₂-N), and amide (-C=O) groups.
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Biological Evaluation
If studied, this compound could undergo:
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In Vitro Assays: Testing against cancer cell lines or microbial strains to evaluate cytotoxicity or antimicrobial efficacy.
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Molecular Docking Studies: Predicting binding affinities with target proteins such as enzymes or receptors.
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Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
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